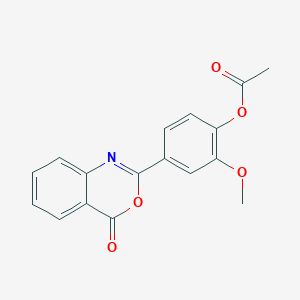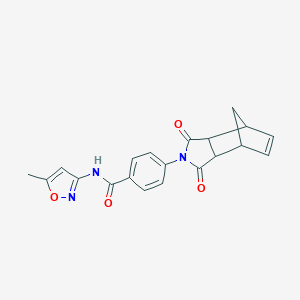![molecular formula C14H10ClNO6S B303214 5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid, also known as Sulfasalazine, is a synthetic compound that has been used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. It is a prodrug that is metabolized in the colon to release its active components, sulfapyridine, and 5-aminosalicylic acid (5-ASA). The drug has been in use since the 1940s and has proven to be effective in treating these conditions.
Mecanismo De Acción
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acide works by inhibiting the production of prostaglandins and leukotrienes, which are inflammatory mediators. It also has antibacterial properties that help to reduce the number of harmful bacteria in the gut. The active components of sulfasalazine, sulfapyridine, and 5-ASA, work together to provide these benefits.
Biochemical and Physiological Effects:
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acide has been shown to reduce inflammation in the gut, leading to a reduction in symptoms such as diarrhea, abdominal pain, and rectal bleeding. It also helps to improve the overall quality of life for patients with inflammatory bowel diseases. In addition, sulfasalazine has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, it has a well-established safety profile and has been used in clinical practice for many years. However, there are some limitations to its use in lab experiments. For example, it has a narrow therapeutic window, meaning that it can be toxic at higher doses. Additionally, it can be difficult to control the release of its active components in the gut, which may affect the results of experiments.
Direcciones Futuras
There are several future directions for research on sulfasalazine. One area of interest is its potential use in the treatment of other autoimmune disorders, such as multiple sclerosis and lupus. Additionally, researchers are exploring ways to improve the delivery of sulfasalazine to the gut, such as using nanoparticles or other drug delivery systems. Finally, there is ongoing research into the mechanism of action of sulfasalazine, which may lead to the development of new treatments for inflammatory bowel diseases and other conditions.
Métodos De Síntesis
The synthesis of sulfasalazine involves the condensation of 4-chlorobenzenesulfonyl chloride with 5-aminosalicylic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield the final product, sulfasalazine.
Aplicaciones Científicas De Investigación
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acide has been extensively studied in scientific research for its potential use in various medical conditions. It has been shown to have anti-inflammatory properties that make it effective in treating inflammatory bowel diseases. Additionally, it has been studied for its potential use in treating rheumatoid arthritis, psoriasis, and other autoimmune disorders.
Propiedades
Nombre del producto |
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid |
|---|---|
Fórmula molecular |
C14H10ClNO6S |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
5-[(4-chlorophenyl)sulfonylamino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H10ClNO6S/c15-10-1-3-12(4-2-10)23(21,22)16-11-6-8(13(17)18)5-9(7-11)14(19)20/h1-7,16H,(H,17,18)(H,19,20) |
Clave InChI |
XNUMMVFWNYQDKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)




![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B303150.png)
![2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B303151.png)
![4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B303152.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303153.png)
![5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid](/img/structure/B303157.png)
![5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B303161.png)